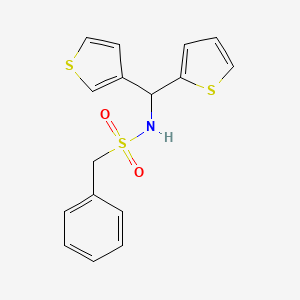
1-fenil-N-(tiofeno-2-il(tiofeno-3-il)metil)metanosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide is a complex organic compound featuring a phenyl group, two thiophene rings, and a methanesulfonamide moiety
Aplicaciones Científicas De Investigación
1-Phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mecanismo De Acción
Target of Action
Thiophene-based compounds, which this compound is a part of, have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It can be inferred from the wide range of therapeutic properties of thiophene-based compounds that they likely interact with their targets in a way that modulates these targets’ functions .
Biochemical Pathways
Given the broad range of therapeutic properties of thiophene-based compounds, it can be inferred that they likely affect multiple biochemical pathways .
Result of Action
The wide range of therapeutic properties of thiophene-based compounds suggests that they likely have diverse molecular and cellular effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Rings: Starting with thiophene, the thiophene-2-yl and thiophene-3-yl groups are synthesized through electrophilic substitution reactions.
Coupling with Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.
Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base to form the methanesulfonamide group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the sulfonamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or thiophene rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Modified sulfonamide derivatives.
Substitution Products: Halogenated or aminated derivatives.
Comparación Con Compuestos Similares
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxylic acid.
Sulfonamides: Compounds such as sulfanilamide and sulfamethoxazole.
Comparison: 1-Phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide is unique due to the combination of phenyl, thiophene, and sulfonamide groups, which confer distinct chemical and biological properties Compared to other thiophene derivatives, it offers enhanced stability and reactivity
Propiedades
IUPAC Name |
1-phenyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S3/c18-22(19,12-13-5-2-1-3-6-13)17-16(14-8-10-20-11-14)15-7-4-9-21-15/h1-11,16-17H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSUHXYHHLGORR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2580766.png)


![5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2580771.png)
![2,6-difluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2580772.png)
![N-butyl-2-({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2580775.png)


![2-[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2580778.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B2580782.png)
![2-bromo-N-{1-[4-(dimethylsulfamoyl)phenyl]ethyl}-5-fluoropyridine-4-carboxamide](/img/structure/B2580784.png)
![6-(4-Chlorophenyl)-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2580785.png)

![ethyl 6-methyl-2-{4-[(2-methylpiperidin-1-yl)sulfonyl]benzamido}thieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B2580787.png)
